REACTION_CXSMILES
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C([O:8][C:9]1[CH:10]=[C:11]([C:15]2[N:16]=[C:17]([CH:25]3[CH2:28][CH2:27][CH2:26]3)[N:18]3[CH:23]=[CH:22][N:21]=[C:20]([NH2:24])[C:19]=23)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>Cl.O1CCOCC1>[NH2:24][C:20]1[C:19]2[N:18]([C:17]([CH:25]3[CH2:28][CH2:27][CH2:26]3)=[N:16][C:15]=2[C:11]2[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][CH:12]=2)[CH:23]=[CH:22][N:21]=1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the dioxane was decanted off
|
Type
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TEMPERATURE
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Details
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the brown gum residue was cooled to 0° C. in an ice-bath
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Type
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ADDITION
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Details
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charged with 7N NH3 in MeOH until basic
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
triturated with EtOAc and CHCl3
|
Type
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FILTRATION
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Details
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the NH4Cl salts filtered off
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
purified by flash silica chromatography (8% MeOH in CHCl3)
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Type
|
CUSTOM
|
Details
|
resulting in an off-white solid
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Name
|
|
Type
|
|
Smiles
|
NC=1C=2N(C=CN1)C(=NC2C=2C=C(C=CC2)O)C2CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |